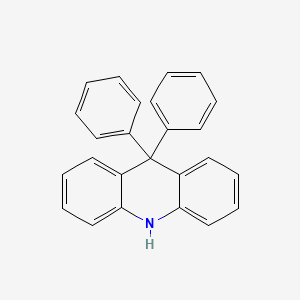

9,9-Diphenyl-9,10-dihydroacridine

説明

Contextualizing 9,9-Diphenyl-9,10-dihydroacridine within Dihydroacridine Chemistry for Functional Materials

9,10-Dihydroacridine (B10567), a nitrogen-containing heterocyclic compound with a distinctive butterfly-like structure, serves as the foundational core for a class of materials that have garnered significant interest in materials science. nih.gov This non-planar geometry is crucial as it can disrupt intermolecular packing, thereby influencing the solid-state morphology and photophysical properties of its derivatives. The introduction of substituent groups at various positions on the dihydroacridine skeleton allows for the fine-tuning of its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The derivatization at the C9 and N10 positions is a key strategy in the molecular design of functional materials. The incorporation of two phenyl groups at the C9 position to form this compound (often abbreviated as DPAC) imparts significant steric hindrance. This structural feature is instrumental in preventing aggregation-caused quenching (ACQ) of luminescence in the solid state, a common issue that plagues many planar aromatic molecules. Furthermore, the rigid phenyl groups contribute to the thermal and morphological stability of the resulting materials, which is a critical requirement for the longevity and reliability of electronic devices. nih.gov The nitrogen atom at the N10 position provides a site for further functionalization, allowing for the attachment of various electron-donating or electron-accepting moieties to create bipolar molecules with tailored charge transport properties.

Evolution of this compound in Optoelectronic Applications

The journey of this compound in optoelectronics is marked by its successful application as a versatile building block for various components of OLEDs. Initially, its electron-rich nature and high triplet energy made it a promising candidate for use as a host material for phosphorescent emitters. The high triplet energy of the host is essential to confine the triplet excitons on the guest phosphorescent dopant, enabling efficient light emission.

Subsequent research expanded its role to that of a hole-transporting material, leveraging the electron-donating character of the dihydroacridine core. nih.gov More recently, derivatives of this compound have been ingeniously designed to function as emitters themselves, particularly in the realm of thermally activated delayed fluorescence (TADF). kyushu-u.ac.jp In TADF materials, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). The non-planar structure of the this compound donor, when combined with a suitable acceptor moiety, can lead to a significant spatial separation of the HOMO and LUMO, resulting in a small S1-T1 energy splitting (ΔEST) that is conducive to TADF.

The continuous evolution of molecular design strategies involving the this compound scaffold has led to the development of OLEDs with remarkable performance metrics, including high external quantum efficiencies (EQEs), reduced efficiency roll-off at high brightness, and improved operational stability.

Scope and Objectives of Research on this compound

The primary objective of ongoing research on this compound and its derivatives is to establish clear structure-property relationships that can guide the rational design of new materials with enhanced performance for optoelectronic applications. Key research focuses include:

Synthesis of Novel Derivatives: The development of efficient synthetic routes to new and complex derivatives of this compound with tailored electronic and photophysical properties. nih.gov

Photophysical and Electrochemical Characterization: A thorough investigation of the absorption, emission, and redox properties of these new materials to understand their fundamental electronic behavior.

Thermal Stability Analysis: Assessing the thermal and morphological stability of these compounds to ensure their suitability for fabrication into robust and long-lasting devices.

Device Fabrication and Performance Evaluation: Incorporating these materials into OLEDs and other electronic devices to evaluate their performance in terms of efficiency, color purity, and operational lifetime.

Elucidation of Structure-Property Relationships: Using a combination of experimental data and computational modeling to understand how specific structural modifications influence the material's properties and, consequently, the device performance.

The ultimate goal is to leverage the unique attributes of the this compound core to create a new generation of organic electronic materials that are not only highly efficient but also cost-effective and straightforward to synthesize.

Detailed Research Findings

The following tables summarize key experimental data for this compound and some of its derivatives, highlighting their thermal, photophysical, and electrochemical properties, as well as their performance in OLED devices.

Table 1: Thermal Properties of Selected this compound Derivatives

| Compound | Td (°C) | Tg (°C) | Reference |

| Derivative of pyridazine (B1198779) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) | 336 | 80 | mdpi.com |

| 2PO-PYD (phenoxazine derivative) | 314 | - | mdpi.com |

Td = 5% weight loss temperature; Tg = Glass transition temperature

Table 2: Photophysical and Electrochemical Properties of Selected Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (eV) | ΔEST (eV) | Reference |

| 2,6-bis(9,9,10-triphenyl-9,10-dihydroacridin-3-yl)pyridine | - | - | 2.68 | - | researchgate.net |

| 2AC-PYD | 5.42 (Ionization Potential) | - | 2.59 | - | mdpi.com |

| 2PO-PYD | 5.38 (Ionization Potential) | - | 2.29 | - | mdpi.com |

HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital; ΔEST = Singlet-Triplet Energy Splitting

Table 3: OLED Device Performance with this compound Based Materials

| Host/Emitter Material | Dopant | Max. EQE (%) | Emission Color | Reference |

| PrFPhAc | Red Phosphor | 22 | Red | mdpi.com |

| TPSF (Phosphor-assisted TADF) | TBRb | 31.62 | Blue | researchgate.net |

| 3-bis-2-CzIPN (TADF) | - | 10 | - | kyushu-u.ac.jp |

EQE = External Quantum Efficiency

Structure

3D Structure

特性

IUPAC Name |

9,9-diphenyl-10H-acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTHOPMRUCFPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20474-15-1 | |

| Record name | 9,9-Diphenyl-9,10-dihydroacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 9,9 Diphenyl 9,10 Dihydroacridine and Its Derivatives

Classical Synthetic Routes to 9,9-Diphenyl-9,10-dihydroacridine

Traditional methods for synthesizing the this compound scaffold often involve multi-step procedures.

A common approach involves the double addition of a Grignard reagent, such as phenylmagnesium bromide, to a suitable precursor. For instance, the reaction of phenylmagnesium bromide with 9-fluorenone (B1672902) results in the formation of 9-phenyl-9-fluorenol. iastate.edu While this illustrates the addition of a phenyl group to a ketone, a similar principle can be applied to acridine (B1665455) precursors.

A notable route starts from N-phenylanthranilic acid methyl ester. nih.gov This method, however, can be hampered by competing elimination reactions during the acid-catalyzed cyclization step, leading to the formation of undesired byproducts and challenging purification. nih.gov An improved procedure involves the addition of magnesium bromide diethyl etherate (MgBr₂·OEt₂) to accelerate the double Grignard addition, which can otherwise be slow and incomplete. nih.gov

The reaction proceeds by dissolving methyl N-phenylanthranilate and magnesium bromide diethyl etherate in dry diethyl ether under an inert atmosphere. nih.gov Phenylmagnesium bromide is then added slowly, and the reaction is heated. nih.gov Following an aqueous workup, the resulting crude tertiary alcohol is cyclized using concentrated sulfuric acid to yield this compound. nih.gov

Table 1: Improved Synthesis of 9,9-Disubstituted-9,10-dihydroacridines nih.gov

| Starting Material | Reagents | Product | Notes |

| Methyl N-phenylanthranilate | 1. Phenylmagnesium bromide, MgBr₂·OEt₂, Diethyl ether2. H₂SO₄ | This compound | The addition of MgBr₂·OEt₂ significantly speeds up the formation of the tertiary alcohol intermediate. |

Diphenylamine serves as a foundational precursor for various acridine syntheses. A two-step ortho-lithiation–cyclization sequence provides a convenient route to 9-phenylacridines. researchgate.net This involves the double addition of ortho-lithiated pivaloyl anilines to benzoyl chloride, followed by acid-catalyzed cyclization of the resulting tertiary alcohols to furnish the acridine core. researchgate.net

Advanced and Modular Synthesis Strategies for this compound Core

Modern synthetic methods offer more efficient and versatile access to the 9,10-dihydroacridine (B10567) framework, often with milder reaction conditions and broader substrate scope.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction is instrumental in synthesizing diarylamine precursors, which can then be cyclized to form dihydroacridines. The reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine. wikipedia.org This methodology has been successfully applied to the synthesis of N-phenylanthranilic acids, which are key intermediates for acridine synthesis. researchgate.net

Table 2: Key Components of Buchwald-Hartwig Amination wikipedia.orgorganic-chemistry.org

| Component | Function | Examples |

| Catalyst | Facilitates the cross-coupling reaction | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium center and influences reactivity | BINAP, DPPF, sterically hindered phosphines |

| Base | Promotes deprotonation of the amine | NaOtBu, Cs₂CO₃ |

| Substrates | Aryl halide/triflate and an amine | Aryl bromides, aryl chlorides, primary/secondary amines |

A modular, one-pot synthesis of 9,10-dihydroacridine frameworks has been developed utilizing a sequence of a selective ortho-C-H alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. This transformation is effectively catalyzed by a combination of hexafluoroisopropanol (HFIP) and triflimide. This approach is significant as it allows for the construction of the dihydroacridine core from readily available anilines and alkynes in a single operation, overcoming the limitations of multi-step classical syntheses.

A dicopper(I,I)-NHC complex has also been shown to catalyze the dual ortho-C–H functionalization of diarylamines with alkynes, leading to a variety of 9,10-dihydroacridine derivatives through hydroarylation. rsc.orgdntb.gov.ua This method is notable for not requiring an explicit directing group. rsc.org

Functionalization and Derivatization of this compound

The properties of this compound can be finely tuned by introducing various functional groups onto the acridine skeleton. This functionalization is crucial for developing materials with specific electronic characteristics, such as those required for organic light-emitting diodes (OLEDs).

The introduction of electron-withdrawing groups (EWGs) onto the this compound core is a key strategy for creating bipolar materials with balanced charge transport properties. Several EWGs, including ester, pyrimidine (B1678525), triazine, sulfone, pyrazine (B50134), imidazole, and anthracene, can be incorporated through various synthetic routes.

Ester and Pyrimidine Moieties: The synthesis of ester-substituted dihydroacridine derivatives has been reported, leading to compounds with interesting spectroscopic properties. nih.gov For example, 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine has been prepared, and it exhibits intramolecular charge transfer from the electron-donating NH site to the electron-withdrawing ester moiety in the excited state. nih.gov The synthesis of pyrimidine derivatives often involves the condensation of a guanidinyl derivative with chalcones. libretexts.org A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their biological activities. nih.gov

Triazine and Pyrazine Moieties: Triazine-based derivatives of this compound have been synthesized for applications in thermally activated delayed fluorescence (TADF) emitters. These syntheses often involve the reaction of a halogenated precursor with a triazine-containing compound. For instance, 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole has been synthesized by treating carbazole (B46965) with cyanuric chloride. mdpi.com A similar strategy could be envisioned for the derivatization of this compound. Pyrazine-containing derivatives have also been prepared, such as 2,6-bis(9,9-diphenylacridin-10(9H)-yl)pyrazine, which was designed as a host material for red electroluminescent devices. libretexts.org

Sulfone and Imidazole Moieties: The synthesis of acridinyl sulfur derivatives, including sulfides, sulfoxides, and sulfones, has been described, although not specifically for the 9,9-diphenyl substituted analogue. nih.gov These are typically prepared by the oxidation of the corresponding thioethers. nih.gov Imidazole-based derivatives have been synthesized based on 9,9-dimethyl-9,10-dihydroacridine (B1200822) and phenylphenanthroimidazole, resulting in bipolar compounds for solution-processed OLEDs. nih.gov A series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives have also been synthesized through a cross-condensation reaction followed by a Pd-catalyzed Suzuki cross-coupling. nih.gov

Anthracene Moieties: Anthracene derivatives can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene (B139309) with aryl boronic acids. researchgate.net While a direct synthesis of an anthracene-substituted this compound was not explicitly detailed in the search results, such a compound could potentially be prepared via a similar Suzuki coupling between a halogenated this compound and an anthracene-boronic acid. The synthesis of 9,10-dihydro-9,10-ethanoanthracene (B1295376) based compounds has been reported, which are structurally related to the antidepressant drug maprotiline. nih.gov

Halogenated derivatives of this compound are crucial intermediates for further functionalization via cross-coupling reactions. The synthesis of a new intermediate, 3-bromo-9,9-diphenyl-9,10-dihydroacridine, has been reported. libretexts.org This intermediate allows for meta-derivatization of the acridine core. Additionally, the synthesis of 2,7-dibromoacridine (B8198655) derivatives has been described, starting from the reaction of bis(4-bromophenyl)amine (B36456) and oxalyl chloride to yield N-(4-bromophenyl)-5-bromoisatin, which is then converted to 2,7-dibromoacridine-9-carboxylic acid. researchgate.net Although this procedure is for the acridine-9-carboxylic acid, it provides a pathway to dibrominated acridine scaffolds. The synthesis of 2-Bromo-9,9-diphenylfluorene, a related structure, involves the bromination of 9,9-diphenylfluorene. mdpi.com A similar direct bromination of this compound could potentially yield the corresponding bromo-derivatives.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| bis(4-bromophenyl)amine | Oxalyl chloride | N-(4-bromophenyl)-5-bromoisatin | Friedel-Crafts acylation/cyclization | researchgate.net |

| N-(4-bromophenyl)-5-bromoisatin | Potassium hydroxide | 2,7-dibromoacridine-9-carboxylic acid | Ring opening/cyclization | researchgate.net |

The construction of multi-donor/acceptor architectures is a key strategy for developing advanced materials for organic electronics. The this compound unit, with its strong electron-donating character, is an excellent building block for such systems.

Donor-Acceptor-Donor (D-A-D) type molecules have been synthesized using 9,9-dimethyl-9,10-dihydroacridine as the donor and a pyridazine (B1198779) unit as the acceptor. organic-chemistry.org These compounds were prepared via a Buchwald-Hartwig cross-coupling reaction between a brominated pyridazine and 9,9-dimethyl-9,10-dihydroacridine. organic-chemistry.org This approach can be extended to this compound to create analogous D-A-D structures.

Other architectures include bipolar compounds based on 9,9-dimethyl-9,10-dihydroacridine and phenylphenanthroimidazole/triphenylimidazole derivatives. nih.gov These materials have been designed for use as emitters in solution-processed OLEDs. The synthesis of these complex molecules often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to connect the donor and acceptor units.

| Donor Unit | Acceptor Unit | Architecture | Synthetic Method | Reference |

| 9,9-dimethyl-9,10-dihydroacridine | Pyridazine | D-A-D | Buchwald-Hartwig coupling | organic-chemistry.org |

| 9,9-dimethyl-9,10-dihydroacridine | Phenylphenanthroimidazole | Bipolar | Not specified | nih.gov |

| 9,9-dimethyl-9,10-dihydroacridine | Triphenylimidazole | Bipolar | Not specified | nih.gov |

Electronic Structure and Theoretical Investigations of 9,9 Diphenyl 9,10 Dihydroacridine

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for studying the electronic structure of molecules like 9,9-Diphenyl-9,10-dihydroacridine. nih.govcnr.it These methods offer a balance between computational cost and accuracy, making it feasible to model the properties of such relatively large organic molecules. cnr.it DFT is employed to determine the ground-state properties, while TD-DFT is used to probe the excited-state characteristics. nih.govchemrxiv.org The choice of functional and basis set in these calculations is critical and can significantly impact the accuracy of the predicted properties. chemrxiv.org

Ground State Geometry Optimization

The first step in the theoretical investigation of a molecule is the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, the central dihydroacridine unit is not planar, and the two phenyl groups at the 9-position introduce significant steric hindrance. This leads to a complex conformational landscape.

Theoretical studies on related 9,9-disubstituted-9,10-dihydroacridine derivatives have shown that the dihedral angle between the donor and acceptor moieties is a critical parameter influencing the electronic properties. researchgate.netnih.gov In the case of this compound, the phenyl groups can rotate, leading to different conformers with varying degrees of π-conjugation. The optimized geometry typically reveals a twisted structure, which is a compromise between electronic stabilization through conjugation and steric repulsion between the bulky phenyl groups and the acridine (B1665455) core.

Table 1: Selected Optimized Geometrical Parameters for a Dihydroacridine Derivative (Note: Data for a related donor-acceptor compound containing a 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit is presented here as a representative example due to the lack of specific published data for this compound.)

| Parameter | Bond Length (Å) / Dihedral Angle (°) |

| C-N Bond Length | 1.420 |

| Donor-Acceptor Dihedral Angle | ~86° |

The data presented is illustrative and based on findings for similar molecular structures. researchgate.net

Excited State Calculations (Singlet and Triplet States)

TD-DFT is a powerful method for calculating the energies and properties of electronically excited states. nih.govchemrxiv.org For molecules like this compound, understanding the nature of the lowest singlet (S1) and triplet (T1) excited states is crucial, especially for applications in organic light-emitting diodes (OLEDs) that may utilize phenomena like thermally activated delayed fluorescence (TADF).

Calculations reveal the vertical excitation energies, oscillator strengths (which determine the probability of a transition), and the character of the excited states (e.g., locally excited or charge-transfer states). researchgate.net The nature of the S1 and T1 states is heavily influenced by the molecular geometry. In many donor-acceptor systems based on dihydroacridine, the S1 state exhibits significant intramolecular charge transfer (ICT) character, where electron density moves from the electron-donating dihydroacridine moiety to an attached acceptor group upon excitation. nih.gov

Frontier Molecular Orbitals (HOMO, LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and stability. researchgate.net

In this compound and its derivatives, the HOMO is typically localized on the electron-rich dihydroacridine core, while the LUMO's localization depends on the presence and nature of any acceptor groups. For the parent compound without strong acceptor substituents, the LUMO may be distributed over the entire aromatic system. The spatial overlap between the HOMO and LUMO is a key factor determining the singlet-triplet energy splitting. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Dihydroacridine-based Molecule (Note: Representative data for a molecule containing the this compound moiety is presented.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -2.10 |

| HOMO-LUMO Gap | 3.40 |

These values are illustrative and can vary depending on the specific derivative and the computational method used. nih.gov

Singlet-Triplet Energy Splitting (ΔE_ST) in this compound Systems

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, denoted as ΔE_ST, is a critical parameter, particularly for materials exhibiting TADF. acs.org A small ΔE_ST (typically less than 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy, which can significantly enhance the efficiency of OLEDs.

Factors Influencing ΔE_ST (e.g., Orbital Interaction, Dihedral Angles, Donor-Acceptor Strength)

Several factors can be tuned to minimize the ΔE_ST in molecules based on the this compound framework.

Orbital Interaction and Spatial Overlap: The magnitude of ΔE_ST is directly related to the exchange integral between the HOMO and LUMO. A smaller spatial overlap between these frontier orbitals leads to a smaller exchange integral and consequently a smaller ΔE_ST. rsc.org In donor-acceptor molecules, achieving a good separation between the HOMO (on the donor) and the LUMO (on the acceptor) is a key strategy to reduce this overlap.

Dihedral Angles: The dihedral angle between the donor and acceptor moieties plays a crucial role in controlling the HOMO-LUMO overlap. researchgate.netnih.gov A larger dihedral angle, often approaching orthogonality (90°), can significantly reduce the π-conjugation between the donor and acceptor, leading to a better separation of the frontier orbitals and a smaller ΔE_ST. researchgate.net The steric hindrance provided by the two phenyl groups at the 9-position of this compound naturally encourages a twisted conformation, which is beneficial for achieving a small ΔE_ST. nih.gov

Donor-Acceptor Strength: The relative electron-donating and -accepting strengths of the molecular fragments also influence the ΔE_ST. By carefully selecting donor and acceptor units, the energies of the HOMO and LUMO can be modulated to achieve the desired small energy gap. The 9,10-dihydroacridine (B10567) core is a relatively strong electron donor.

Intramolecular Charge Transfer (ICT) Characteristics

Upon photoexcitation, many donor-acceptor molecules, including those based on this compound, can exhibit intramolecular charge transfer (ICT). nih.govresearchgate.net This process involves the transfer of an electron from the donor part of the molecule to the acceptor part, creating a highly polarized excited state. nih.gov

The extent of ICT can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated ICT state. nih.gov The formation of an ICT state can lead to a large Stokes shift (a significant difference between the absorption and emission wavelengths) and can be a key feature in the design of fluorescent probes and sensors. In the context of TADF, the lowest excited singlet state often has a strong ICT character. nih.gov The electronic communication mediating this charge transfer can occur either through chemical bonds or through space, the latter being relevant in systems where the donor and acceptor are held in close proximity by a non-conjugated linker. nih.gov

Solvatochromic Shifts and Their Relation to ICT

For instance, studies on 9-aminoacridinium (B1235168) derivatives have shown that these compounds exhibit dual fluorescence, which is attributed to a locally excited state and an ICT state. nih.govnih.gov The analysis of fluorescence decays in various solvents revealed different decay components related to the formation and decay of the ICT state. nih.govnih.gov This behavior is indicative of a significant change in the electronic distribution upon excitation, a characteristic feature of ICT. It is plausible that this compound, with its donor-acceptor-like structure, would also exhibit solvatochromic effects, although dedicated experimental verification is needed.

Computational Studies on Dipole Moments and Charge Transfer

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure of molecules like this compound. These methods can predict molecular geometries, dipole moments, and the nature of electronic transitions.

While specific computational studies focusing solely on the dipole moment of this compound are scarce in the available literature, research on related derivatives provides a framework for understanding its electronic characteristics. For example, computational and spectral analysis of derivatives of 9,9-dimethyl-9,10-dihydroacridine has been performed to investigate emitters with hybridized local and charge-transfer excited states. bohrium.com These studies highlight the importance of the dihedral angles between different molecular fragments in determining the extent of charge transfer and the resulting dipole moments. bohrium.com Theoretical investigations on similar organic molecules have shown that the choice of computational method and basis set is crucial for obtaining accurate predictions of dipole moments.

In a broader context, computational studies on donor-acceptor systems confirm that the degree of charge transfer upon photoexcitation is directly related to the change in dipole moment between the ground and excited states. This change is a key parameter in understanding the potential of a material for applications in nonlinear optics and as an emissive layer in organic light-emitting diodes (OLEDs).

Reorganization Energy and Charge Transport Simulations

The efficiency of charge transport in organic semiconductor materials is intrinsically linked to the reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy generally leads to a higher charge carrier mobility.

Specific calculations of the reorganization energy for this compound are not prominently featured in the reviewed literature. However, the principles of its calculation and the factors influencing it are well-established. The total reorganization energy is composed of an inner-sphere contribution, related to changes in bond lengths and angles within the molecule, and an outer-sphere contribution, arising from the polarization of the surrounding medium.

Computational methods, such as DFT, are commonly employed to calculate the reorganization energy for both hole (λh) and electron (λe) transport. Studies on other organic materials demonstrate that molecular structure plays a critical role in determining λ. For instance, in carbazole (B46965) derivatives, the elongation of the aromatic skeleton and intramolecular interactions have been shown to influence the reorganization energy.

Photophysical Mechanisms in 9,9 Diphenyl 9,10 Dihydroacridine Based Systems

Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence (TADF) is a critical mechanism for enhancing the efficiency of organic light-emitting diodes (OLEDs). Materials based on 9,9-diphenyl-9,10-dihydroacridine and its derivatives are prominent candidates for TADF emitters, especially in the challenging blue region of the spectrum. nih.gov The core principle of TADF is the harvesting of non-emissive triplet excitons and their conversion into emissive singlet excitons through a process of reverse intersystem crossing (RISC). This allows for a theoretical internal quantum efficiency of 100%. researchgate.net

The rate of reverse intersystem crossing (kRISC) is a pivotal parameter that governs the performance of TADF emitters. A high kRISC is desirable as it minimizes the lifetime of triplet excitons, thereby reducing the probability of efficiency roll-off at high brightness levels due to triplet-triplet annihilation. nih.govrsc.org In donor-acceptor (D-A) type molecules, where this compound often serves as the electron donor, the RISC process is facilitated by a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. rsc.org

| Emitter | kRISC (s-1) | Host/Film | Reference |

| Pyridazine-derivative with 9,9-dimethyl-9,10-dihydroacridine (B1200822) | 3.3 x 105 | Toluene | mdpi.com |

| Unsubstituted DMAC-DPStB | 6.0 x 104 | DPEPO film | rsc.org |

| Chloro-substituted DMAC-DPStB | 1.5 x 106 | DPEPO film | rsc.org |

This table presents RISC rates for derivatives of this compound to illustrate the impact of molecular structure.

The photoluminescence decay of a TADF emitter is characterized by two distinct components: a short-lived prompt fluorescence (PF) and a long-lived delayed fluorescence (DF). rsc.org The prompt fluorescence arises from the direct radiative decay of singlet excitons formed upon initial excitation. The delayed fluorescence, on the other hand, originates from the radiative decay of singlet excitons that have been regenerated from triplet excitons via the RISC process.

| Compound | τPF (ns) | τDF (µs) | Solvent/Host | Reference |

| Pyridazine-derivative with 9,9-dimethyl-9,10-dihydroacridine | - | 0.143 | Toluene | mdpi.comresearchgate.net |

| Unsubstituted DMAC-DPStB | - | 27.5 | DPEPO film | rsc.org |

| Chloro-substituted DMAC-DPStB | - | 1.8 | DPEPO film | rsc.org |

This table provides examples of delayed fluorescence lifetimes for derivatives of this compound.

For the development of deep-blue TADF emitters, a significant challenge is to maintain a small ΔEST while simultaneously achieving a high photoluminescence quantum yield and a short delayed fluorescence lifetime. nih.govresearchgate.net One effective strategy involves the use of a donor-acceptor-donor (D-A-D) architecture. For instance, molecules based on a 2,7-bis(9,9-dimethylacridin-10-yl)-9,9-dimethylthioxanthene-S,S-dioxide core have been systematically modified to tune their photophysical properties and achieve deeper blue emissions with high external quantum efficiencies, reaching up to 22.4% in some cases. nih.gov The introduction of substituents, such as methyl groups, can alter the redox properties of the donor and acceptor units, thereby influencing the singlet and triplet energy levels. nih.gov Furthermore, fusing the TADF framework with bulky, rigid units like 9,9'-spirobifluorene has been shown to mitigate aggregation-caused quenching and lead to exceptional OLED performance, with external quantum efficiencies as high as 39.0% for deep-blue emission. rsc.org

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. nih.gov This behavior is often attributed to the restriction of intramolecular motions, such as rotations and vibrations, in the aggregated state, which suppresses non-radiative decay pathways and opens up radiative channels.

While not all this compound-based systems are inherently AIE-active, this property can be engineered into the molecular design. The bulky and non-planar structure of the this compound unit can contribute to the AIE effect by preventing close π-π stacking in the solid state, which often leads to fluorescence quenching. In many AIE-active molecules, the core structure is designed to have rotatable phenyl rings or other groups that can dissipate energy through non-radiative pathways in solution. Upon aggregation, the physical constraint on these rotations leads to a significant enhancement of fluorescence. For example, various derivatives of 9,10-distyrylanthracene (B86952) have been shown to exhibit typical AIE properties, where faint emission in solution becomes intense in the aggregated state. polymer.cn This principle is applicable to the design of novel emitters based on the this compound framework for applications in sensing and imaging. nih.govrsc.org

Photolytic Cleavage and Reaction Mechanisms

Beyond their applications in organic electronics, dihydroacridine derivatives are also known to participate in photochemically induced reactions. These reactions are often initiated by the absorption of light, which populates an excited state with distinct reactivity compared to the ground state.

Derivatives of 9,10-dihydroacridine (B10567) are analogues of the biological cofactor NADH and are known to be effective hydride donors in thermal reactions. More interestingly, they can also undergo photo-induced hydride transfer. In a study of 10-methyl-9-phenyl-9,10-dihydroacridine, it was demonstrated that upon photoexcitation, the molecule can release a hydride ion. usc.edu This process involves the oxidation of the dihydroacridine to its corresponding acridinium (B8443388) ion. usc.edu

The mechanism of this photo-induced hydride release has been shown to occur from the triplet excited state through a stepwise electron-hydrogen atom transfer process. usc.edu Such organic photohydrides are of significant interest for their potential applications in solar fuel generation, such as the reduction of protons to hydrogen or the conversion of carbon dioxide to methanol. usc.edu The ability to drive a hydride transfer reaction using light energy opens up possibilities for novel photocatalytic systems based on earth-abundant organic molecules.

Photonitration Reactions

The photochemical reactivity of 9,10-dihydroacridine systems, particularly in the context of nitration, presents an area of significant interest. While specific studies detailing the photonitration of this compound are not extensively documented in publicly available literature, research on closely related 9,9-disubstituted 9,10-dihydroacridines (DHAs) provides valuable insights.

A notable area of investigation involves the use of these compounds in photosystems designed to detect explosive materials such as nitramines and nitroesters. It has been reported that 9,9-disubstituted DHAs can undergo a photo-induced nitration process upon interaction with these substances. nih.gov This suggests a mechanism where the excited state of the dihydroacridine derivative reacts with nitrogen-containing species derived from the explosive compounds. However, it is crucial to note that the synthesis and characterization of some of the DHAs in early reports have been questioned, with subsequent research offering improved and more reliable synthetic routes for compounds like 9,9-diethyl-9,10-dihydroacridine. nih.govnih.gov

The general mechanism of photonitration for aromatic compounds often involves the photolysis of a nitrate (B79036) or nitrite (B80452) source to generate reactive nitrating agents. While not specific to dihydroacridines, these processes can offer a framework for understanding potential reaction pathways.

Singlet and Triplet Excited State Absorption

The absorption of light by a molecule of this compound leads to its promotion from the ground state (S₀) to an excited singlet state (Sₙ). The subsequent relaxation processes, including internal conversion and intersystem crossing to the triplet manifold (Tₙ), are central to its photophysical behavior. The study of singlet and triplet excited state absorption through techniques like transient absorption spectroscopy provides critical data on the lifetimes and energy levels of these transient species.

In a general context, the excited singlet state (S₁) of such molecules can decay back to the ground state via fluorescence or undergo intersystem crossing (ISC) to the triplet state (T₁). The efficiency of ISC is a key parameter influencing the population of the triplet state. For some N-aryl compounds, the intersystem crossing quantum yield can be quite high. researchgate.net

The triplet state is typically longer-lived than the singlet state, allowing for a higher probability of bimolecular reactions or phosphorescence. The triplet-triplet absorption spectrum, which corresponds to the absorption of a second photon by the molecule in its T₁ state, provides information about higher-energy triplet states. For a derivative of N-phenylphthalimidine, a triplet-triplet absorption maximum has been observed at 440 nm in acetonitrile, with a triplet state lifetime of 11 microseconds. researchgate.net The energy of this triplet state was determined to be approximately 290 kJ·mol⁻¹. researchgate.net

Theoretical studies on N-methylacridone, a related acridine (B1665455) derivative, have also been employed to determine the energies of the lowest excited singlet and triplet states. nih.gov Such computational approaches, combined with experimental techniques like photodetachment photoelectron spectroscopy, are invaluable for assigning spectral features and understanding the density of excited states. nih.gov

The photophysical properties, including the excited state absorption characteristics, of 9,9-disubstituted 9,10-dihydroacridines are also of interest in the development of materials for organic light-emitting diodes (OLEDs), where the management of singlet and triplet excitons is crucial for device efficiency. researchgate.net

Advanced Applications of 9,9 Diphenyl 9,10 Dihydroacridine in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The 9,9-Diphenyl-9,10-dihydroacridine (often abbreviated as DPAC) moiety serves as a powerful electron-donating unit. Its rigid, bulky structure, provided by the two phenyl groups at the C9 position, helps to prevent intermolecular aggregation and π-π stacking in the solid state. This leads to improved morphological stability and high photoluminescence quantum yields in thin films, making it an excellent component for various roles within OLED devices.

The this compound core is a foundational donor unit for creating high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters. In the design of TADF molecules, the DPAC group is typically paired with an electron-accepting unit. This donor-acceptor (D-A) architecture effectively separates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small gap facilitates efficient reverse intersystem crossing (RISC) from triplet excitons to singlet excitons at room temperature, allowing for theoretical internal quantum efficiencies of up to 100%.

Researchers have developed numerous TADF emitters by coupling the DPAC donor with various acceptor moieties to tune the emission color and device performance.

Green Emitters: A green TADF emitter, TRZ-DDPAc, was synthesized using this compound as the donor and a triazine derivative as the acceptor. acs.org An OLED device using this emitter achieved a maximum external quantum efficiency (EQE) of 27.3%. acs.org Another approach for narrowband green emission involved incorporating a 10-dibenzothiophenyl-9,9-diphenylacridane segment into a multiple resonance (MR) TADF emitter, which suppressed intermolecular aggregation and resulted in an OLED with a maximum EQE of 20.3% and pure-green electroluminescence. mdpi.com

Blue Emitters: For blue emission, the DPAC donor has been combined with acceptors like pyrimidine (B1678525) or isonicotinonitrile. bohrium.com In one instance, a blue-emitting molecule, DPAC-AnPCN, was created by linking a DPAC moiety with a p-benzonitrile substituted anthracene. A non-doped OLED using this material produced pure blue electroluminescence with a maximum EQE of 6.04% and minimal efficiency roll-off at high brightness. nih.gov Other blue TADF emitters based on a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor and acridine-type donors have also shown high efficiencies, with one device reaching an EQE of 17.8%. nih.gov

Deep-Blue Emitters: By pairing the DPAC donor with a phenanthroimidazole acceptor, a series of deep-blue emitters, including DPACTPI and DPACPhTPI, were developed. sigmaaldrich.com

Table 1: Performance of Selected TADF Emitters Incorporating the this compound Moiety

| Emitter Name | Acceptor Type | Emission Color | Max. External Quantum Efficiency (EQE) |

|---|---|---|---|

| TRZ-DDPAc | Triazine | Green | 27.3% acs.org |

| BThPAc-1 / BThPAc-2 | Boron/Nitrogen-doped Polycyclic Skeleton | Green | 20.3% mdpi.com |

| DPAC-AnPCN | p-Benzonitrile Substituted Anthracene | Blue | 6.04% (non-doped) nih.gov |

The high triplet energy and excellent thermal stability of the this compound scaffold make it a suitable component for host materials in both phosphorescent and TADF OLEDs. A host material must have a higher triplet energy than the guest emitter to ensure efficient energy transfer and prevent back-energy transfer, which would otherwise quench the emission.

Hosts for Blue TADF OLEDs: A series of host materials were developed by combining the DPAC donor with a pyrimidine acceptor. mdpi.com These donor-acceptor hosts were designed to have high triplet energies (above 3.0 eV) by carefully modifying the molecular structure to limit electronic conjugation. An OLED using one of these hosts (1MPA) with a sky-blue TADF emitter achieved a maximum EQE of 13.6% and exhibited very low efficiency roll-off at high brightness levels. mdpi.com

Hosts for Red Phosphorescent OLEDs (PhOLEDs): Two novel bipolar host materials, PrFPhAc and PrTPhAc, were synthesized by introducing a pyrazine (B50134) unit between a this compound moiety and either a dibenzofuran (B1670420) or dibenzothiophene (B1670422) moiety. sigmaaldrich.com These materials possess suitable triplet energies for red PhOLEDs. A device using the PrFPhAc host achieved a superior EQE of 22%. sigmaaldrich.com

Table 2: Performance of Selected OLEDs Using this compound-based Host Materials

| Host Material Name | Emitter Type | Max. External Quantum Efficiency (EQE) |

|---|---|---|

| 1MPA | Sky-Blue TADF | 13.6% mdpi.com |

An effective Hole Transport Material (HTM) requires high hole mobility, appropriate HOMO energy levels for efficient hole injection from the anode, and high thermal stability. While the dihydroacridine scaffold is a promising candidate for HTMs due to its electron-rich nature, research has predominantly focused on derivatives with dimethyl groups at the C9 position rather than diphenyl groups. For example, materials such as TPA-2ACR and PhCAR-2ACR, which are based on the 9,9-dimethyl-9,10-dihydroacridine (B1200822) core, have been synthesized and shown to be excellent HTMs in phosphorescent OLEDs, outperforming standard reference materials. bohrium.comresearchgate.net These dimethyl-acridine derivatives exhibit high thermal stability and lead to devices with high current, power, and external quantum efficiencies. bohrium.comresearchgate.net However, specific data on the use of the this compound variant as a primary hole transport material is not prominently featured in the reviewed literature.

Organic Photodetectors (OPDs)

The application of dihydroacridine derivatives has been explored in the context of Organic Photodetectors (OPDs), devices that convert light into an electrical signal. The performance of OPDs is critically dependent on materials that exhibit efficient charge generation and transport. Research into advanced OPDs has led to the design of materials incorporating the dihydroacridine skeleton.

In one study, derivatives of 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine (B12080864) were combined with phenanthroimidazole to create compounds with high thermal stability (glass transition temperatures > 200 °C) and balanced bipolar charge transport. These properties are highly desirable for photodetector applications, leading to devices with ultralow dark current density, a key metric for high-sensitivity detectors. While this research highlights the potential of the dihydroacridine platform, it specifically uses a dimethyl-substituted derivative rather than the 9,9-diphenyl variant.

Chemical Sensors and Detection

Beyond optoelectronic devices, the this compound structure serves as a highly effective fluorogenic indicator for the detection of certain chemical compounds, particularly explosives.

A novel and highly selective mechanism for detecting nitramine (e.g., RDX) and nitroester (e.g., PETN) explosives utilizes the photo-instability of these compounds. mit.edu When exposed to UV light, such as that present in sunlight, RDX and PETN undergo photofragmentation, releasing reactive nitrogen oxide species (NOx), including nitric oxide and nitrogen dioxide. mit.edu

Researchers have demonstrated that 9,9-disubstituted 9,10-dihydroacridines, including the diphenyl derivative, can act as sensitive detectors for this process. mit.edu The detection mechanism works as follows:

The non-fluorescent dihydroacridine compound is exposed to a surface potentially contaminated with RDX or PETN.

Upon irradiation with UV light, the explosive molecules fragment, releasing NOx.

These NOx species are electrophilic and rapidly nitrate (B79036) the electron-rich dihydroacridine at the nitrogen position.

This nitration event creates an intramolecular charge-transfer system within the dihydroacridine molecule, transforming it into a fluorescent donor-acceptor chromophore.

This process results in a "turn-on" fluorescence signal, where a new emission peak appears (e.g., around 550 nm), indicating the presence of the explosive. mit.edu This method is highly selective, as the signal is generated by the specific photofragmentation products of nitramine and nitroester explosives. Using this technique with dihydroacridine indicators, detection limits in the solid state have been reported to be as low as approximately 1.2 nanograms for RDX and 320 picograms for PETN. mit.edu

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role/Application |

|---|---|---|

| This compound | DPAC | Core donor unit |

| 10,10′-(5-(4,6-diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(this compound) | TRZ-DDPAc | Green TADF Emitter |

| 10-dibenzothiophenyl-9,9-diphenylacridane | - | Component of Green MR-TADF Emitter |

| 10-(9-(4-cyanophenyl)-[10,9'-bianthracen]-10'-yl)-9,9-diphenyl-9,10-dihydroacridine | DPAC-AnPCN | Blue Emitter |

| 1-(4-(tert-butyl)phenyl)-2-(4-(9,9-diphenylacridin-10(9H)-yl)phenyl)-1H-phenanthro[9,10-d]imidazole | DPACTPI | Deep-Blue Emitter |

| 1-(4-(tert-butyl)phenyl)-2-(4′-(9,9-diphenylacridin-10(9H)-yl)-[1,1′-biphenyl]-4-yl)-1H-phenanthro[9,10-d]imidazole | DPACPhTPI | Deep-Blue Emitter |

| 10,10'-(2-Methylpyrimidine-4,6-diyl)bis(this compound) | 1MPA | Host Material |

| 10-(6-(dibenzo[b,d]furan-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine | PrFPhAc | Host Material |

| 10-(6-(dibenzo[b,d]thiophen-1-yl)pyrazin-2-yl)-9,9-diphenyl-9,10-dihydroacridine | PrTPhAc | Host Material |

| 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline | TPA-2ACR | Hole Transport Material (derivative) |

| 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) | PhCAR-2ACR | Hole Transport/Host Material (derivative) |

| Cyclotrimethylenetrinitramine | RDX | Explosive (Analyte) |

Antioxidant Activity in Polymer Science

This compound and its derivatives are recognized for their antioxidant properties, which are crucial for enhancing the durability and lifespan of polymeric materials. These compounds help protect polymers from degradation caused by oxidative processes initiated by heat, UV radiation, and mechanical stress.

The primary antioxidant mechanism of this compound involves acting as a chain-breaking donor. In polymers, oxidative degradation is a free-radical chain reaction. Peroxyl radicals (ROO•) are key intermediates that propagate this chain reaction, leading to the breakdown of the polymer matrix.

9,10-dihydroacridine (B10567) derivatives can interrupt this destructive cycle. nih.gov The N-H group in the dihydroacridine core is the active site. It can donate a hydrogen atom to a peroxyl radical, thereby neutralizing it and stopping the chain reaction. nih.gov This process is a form of hydrogen atom transfer (HAT). nih.gov

Studies comparing 9,10-dihydroacridine (DHAC) with other antioxidants have shown its effectiveness. For instance, while found to be about ten times less reactive than the highly effective antioxidant 2,2,5,7,8-pentamethyl-6-hydroxy-chroman (PMHC), DHAC is still a potent chain-breaking antioxidant. nih.gov The hydrogen abstraction from the N-H bond by peroxyl radicals is the key step, despite calculations showing a lower C-H bond dissociation enthalpy. nih.gov This highlights the specific reactivity of the N-H bond in trapping radicals.

The ability of a compound to act as a chain-breaking antioxidant is critical for inhibiting lipid autoxidation and other oxidative processes, thereby extending the material's service life. nih.gov

While the primary mechanism is hydrogen donation, the subsequent chemistry can involve nitroxide radicals. After the donation of a hydrogen atom from the N-H group, a nitrogen-centered radical is formed on the dihydroacridine molecule. This radical can react with other radical species.

Antibacterial Agents

Derivatives of 9,10-dihydroacridine have emerged as a promising class of antibacterial agents, demonstrating significant activity, particularly against drug-resistant bacterial strains. nih.gov

The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE), poses a significant threat to public health. nih.govnih.govmdpi.com 9,10-Dihydroacridine derivatives have shown potent antibacterial activity against these challenging Gram-positive pathogens. nih.gov

In one study, two 9,10-dihydroacridine derivatives were found to possess strong antibacterial activity against MRSA, VISA, and VRE. nih.gov The minimum inhibitory concentration (MIC) values for some of the most potent derivatives against MRSA strains have been reported in the range of 3.125 to 6.25 μg/ml. nih.gov These compounds have demonstrated rapid bactericidal action, capable of killing exponentially growing MRSA within 30 minutes of exposure. nih.gov Furthermore, they have shown the ability to eradicate MRSA persister cells, which are known for their tolerance to conventional antibiotics. nih.gov

| Bacterial Strain | Reported Activity of Dihydroacridine Derivatives |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity, with MIC values as low as 3.125-6.25 µg/mL. Effective against persister cells. nih.govnih.gov |

| Vancomycin-intermediate Staphylococcus aureus (VISA) | Strong antibacterial activity demonstrated. nih.gov |

| Vancomycin-resistant Enterococcus (VRE) | Strong antibacterial activity demonstrated. nih.gov |

This table summarizes the reported antibacterial activity of 9,10-dihydroacridine derivatives against specific drug-resistant strains.

The mechanism of antibacterial action for these dihydroacridine derivatives involves the disruption of bacterial cell division. nih.gov A key target in this process is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.gov FtsZ is a highly conserved protein in prokaryotes that is essential for cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome, the machinery responsible for cytokinesis. nih.govfrontiersin.org

Electrochemical Behavior of 9,9 Diphenyl 9,10 Dihydroacridine and Its Derivatives

Redox Properties

The redox behavior of the 9,10-dihydroacridine (B10567) core is characterized by its ability to undergo both oxidation and reduction processes, typically involving the nitrogen atom and the fused aromatic system.

The electrochemical oxidation of 9,10-dihydroacridine derivatives is a key area of study. The process generally begins with the removal of an electron from the dihydroacridine moiety to form a radical cation. rsc.org In many derivatives, particularly donor-acceptor-donor (DAD) systems where two dihydroacridine units are present, the oxidation can be a single-step, two-electron process, indicating that both donor groups are oxidized at the same potential to form a dication. rsc.org

The stability of the resulting radical cation can vary. For some dihydroacridine structures, the radical cation is unstable and can lead to further reactions. acs.org However, in many cases, the oxidation is reversible. The electrochemical oxidation can lead to aromatization of the central ring, converting the 9,10-dihydroacridine into the corresponding 9-substituted acridine (B1665455). researchgate.net This reactivity is influenced by the nature of the substituent at the C-9 position; the process can result in either the formation of a 9-substituted acridine via C-H bond cleavage or the cleavage of the C-X bond (where X is a heteroatom). researchgate.net

The electrochemical reduction of compounds structurally similar to 9,9-diphenyl-9,10-dihydroacridine, such as 9,10-diphenylanthracene (B110198), has been thoroughly investigated. These studies provide a model for understanding the reduction of the dihydroacridine system. The reduction typically occurs in two successive one-electron steps. utexas.edu The first step is a reversible process that forms a stable radical anion (R•−). utexas.edu The second step, occurring at a more negative potential, results in the formation of a dianion (R2−). utexas.edu Derivatives of this compound have also been shown to undergo quasi-reversible one-electron reduction processes. rsc.org

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is the primary technique used to probe the electrochemical behavior of this compound and its derivatives. CV experiments reveal the potentials at which oxidation and reduction occur, the reversibility of these processes, and provide data for calculating key electronic parameters.

Cyclic voltammetry is a powerful method for estimating the ionization potential (IP) and electron affinity (EA) of molecules, which correspond to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. imist.ma The HOMO level can be calculated from the onset potential of the first oxidation peak (E_ox), while the LUMO level can be determined from the onset of the first reduction peak (E_red). imist.manankai.edu.cn

The energy levels are typically calculated using the following empirical equations, often referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard: imist.manankai.edu.cn

E (HOMO) = -e [E_ox(onset) vs Fc/Fc+ + 4.8] eV E (LUMO) = -e [E_red(onset) vs Fc/Fc+ + 4.8] eV

Studies on various 9,10-dihydroacridine derivatives have utilized this method to determine their electronic properties. For instance, derivatives of pyridazine (B1198779) with 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties have had their ionization potentials determined to be in the range of 5.38–5.42 eV. mdpi.com Similarly, donor-acceptor-donor compounds with 9,9-dimethyl-9,10-dihydroacridine units show ionization potentials between 5.28–5.33 eV. rsc.org

Table 1: Electrochemical and Electronic Properties of Selected 9,10-Dihydroacridine Derivatives

| Compound/Derivative | Oxidation Potential (E_ox, onset vs Fc/Fc+) | HOMO/IP (eV) | Reference |

| 4,7-bis(4-(9,9-dimethyl-9,10-dihydroacridine)phenyl)benzo[c] rsc.orgmdpi.combohrium.comthiadiazole | Not specified | -5.33 | rsc.org |

| 4,7-bis(2,5-dimethyl-4-(9,9-dimethyl-9,10-dihydroacridine)phenyl)benzo[c] rsc.orgmdpi.combohrium.comthiadiazole | Not specified | -5.28 | rsc.org |

| 3-(9,9-dimethylacridin-10(9H)-yl)-6-phenoxypyridazine (2AC-PYD) | 0.98 V (peak) | -5.42 | mdpi.com |

Note: The values are extracted from studies on derivatives and serve to illustrate the methodology and typical ranges. The exact values for this compound may vary.

A significant aspect of electrochemical studies is the correlation of experimental data with theoretical calculations, such as those from Density Functional Theory (DFT). utexas.edumdpi.com These correlations provide a deeper understanding of the electronic structure of the molecules. For example, the experimentally determined half-wave potentials for the reduction of 9,10-diphenylanthracene were shown to be in good agreement with those calculated by molecular orbital theory. utexas.edu

In derivatives of 9,10-dihydroacridine, DFT calculations are used to model the distribution of the HOMO and LUMO. rsc.orgmdpi.com Typically, the HOMO is located on the electron-donating 9,10-dihydroacridine fragment, while the LUMO is situated on the electron-accepting part of the molecule. rsc.orgmdpi.com This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems and is crucial for their application in organic electronics. The calculated HOMO-LUMO gaps often correlate well with the values derived from electrochemical and optical measurements. nankai.edu.cn

Dimerization and Oligomerization during Electrochemical Oxidation

During the electrochemical oxidation of certain 9,10-dihydroacridine derivatives, dimerization or oligomerization can occur. rsc.org This phenomenon is often observed in cyclic voltammetry experiments where, upon repeated potential scans, there is a progressive increase in the intensity of the anodic and cathodic peaks. rsc.org This behavior is indicative of the formation of a new, electroactive species that is deposited onto the electrode surface. rsc.orgmdpi.com

The proposed mechanism for this process starts with the one-electron oxidation of the dihydroacridine unit to form a radical cation. rsc.org This reactive intermediate can then couple with another radical cation or a neutral molecule, leading to the formation of dimers or longer oligomeric chains. This electrochemical polymerization has been noted in compounds containing the 9,9-dimethyl-9,10-dihydroacridine unit and is a method for creating novel polymer films directly on an electrode surface. rsc.org Similar electropolymerization has been observed for structurally related compounds like 9,10-dihydrophenanthrene, which can be anodically oxidized to form high-quality polymer films. researchgate.net

Future Directions and Emerging Research Avenues for 9,9 Diphenyl 9,10 Dihydroacridine

The compound 9,9-Diphenyl-9,10-dihydroacridine, often abbreviated as DPAC, continues to be a cornerstone in the development of advanced organic materials. Its robust, sterically hindered, and electron-donating nature makes it a versatile building block. Future research is poised to expand its utility and performance through innovative molecular design, computational tools, and a focus on sustainability.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 9,9-diphenyl-9,10-dihydroacridine derivatives?

- Methodological Answer : Synthesis optimization requires careful selection of catalysts (e.g., palladium(II) acetate), ligands (e.g., tri(tert-butyl)phosphine), and reaction conditions (e.g., degassing via freeze–pump–thaw cycles in toluene under argon). For example, coupling this compound with halogenated pyrimidines achieves yields of 25–58% after purification via column chromatography and sublimation . Key parameters include stoichiometric ratios (1.1–2.3 eq. of starting material) and reflux duration (12+ hours).

Q. How can solubility limitations of this compound in polar solvents be addressed during experimental design?

- Methodological Answer : With a solubility of 4.8×10⁻³ g/L in water at 25°C , researchers often use co-solvents (e.g., toluene, ethyl acetate/hexane mixtures) or derivatization strategies. Introducing electron-withdrawing groups (e.g., sulfonyl, carbonyl) or bulky substituents enhances solubility in organic matrices, as seen in DMAC-DPS (C₄₂H₃₆N₂O₂S), which retains high purity (>99%) post-sublimation .

Q. What spectroscopic techniques are critical for characterizing this compound-based compounds?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic shifts for acridine protons (δ 6.8–8.0 ppm) and aryl substituents . Mass spectrometry (EI-MS) verifies molecular weights (e.g., m/z 564 for 2PPA) , while UV-Vis/PL spectroscopy identifies absorption/emission bands (e.g., λem 469 nm in toluene for DMAC-DPS) .

Advanced Research Questions

Q. How does the incorporation of this compound into donor-acceptor systems enhance TADF efficiency in OLEDs?

- Methodological Answer : The compound’s rigid, twisted structure minimizes singlet-triplet energy gaps (ΔEST < 0.1 eV), enabling efficient reverse intersystem crossing (RISC). For instance, DMAC-TRZ (C₃₃H₂₈N₄) achieves a photoluminescence quantum yield (PLQY) >37% in doped films and external quantum efficiencies (EQE) >20% in OLEDs by balancing hole/electron transport via its dimethylacridine donor and triazine acceptor . Molecular dynamics simulations further predict ΔE(S₁–T₁) values (0.06–0.43 eV) to guide material design .

Q. What experimental approaches resolve contradictions in reported PLQY values for this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity and oxygen quenching. For example, PLQY for benzothiadiazole-DAD systems increases from <10% in dichloromethane to >37% in deoxygenated toluene due to suppressed non-radiative decay . Solid-state studies (e.g., thin films) further mitigate quenching via restricted molecular vibrations, as observed in DMAC-BP (λem 506 nm, HOMO/LUMO -5.8/-3.1 eV) .

Q. How can computational methods guide the design of this compound-based emitters with aggregation-induced emission (AIE) properties?

- Methodological Answer : Density functional theory (DFT) calculations optimize intramolecular charge transfer (ICT) and torsional angles. AIE-active TADF emitters combining phenyl ketone acceptors and dihydroacridine donors show enhanced solid-state luminescence (e.g., 58% yield in 1MPA) by suppressing π-π stacking . Time-dependent DFT further models excited-state dynamics to predict ΔEST and spin-orbit coupling .

Data Contradiction Analysis

Q. Why do electrochemical ionization potentials (IP) for dihydroacridine derivatives vary across studies despite similar molecular structures?

- Methodological Answer : Variations in IP (5.28–5.33 eV) arise from substituent electronic effects. For example, electron-donating methyl groups in 9,9-dimethyl-9,10-dihydroacridine lower IP compared to diphenyl analogs. Cyclic voltammetry in anhydrous acetonitrile (0.1 M TBAPF₆) under argon standardizes measurements, as redox-active moieties (e.g., benzothiadiazole) undergo quasi-reversible reduction (-2.59 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。